3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol
Description
3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol (CAS: 87411-38-9) is a halogenated organic compound featuring a central propan-2-ol backbone substituted with a 4-chlorophenyl group and two methoxy groups at the 1-position. It has a molecular formula of C₁₁H₁₅ClO₃ and a purity of 95%, though it is currently listed as a discontinued product .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-14-11(15-2)10(13)7-8-3-5-9(12)6-4-8/h3-6,10-11,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDEJKMLFWLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(CC1=CC=C(C=C1)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with methanol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the intermediate and its subsequent reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Common industrial methods may include the use of flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Urea Herbicides with Chlorophenyl Substituents
Examples : Monuron (3-(4-chlorophenyl)-1,1-dimethylurea), Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), and Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) .
Key Differences :
- The target compound lacks the urea moiety critical for herbicidal activity in monuron, diuron, and chlorotoluron. Its dimethoxy-propanol structure may reduce soil adsorption compared to urea derivatives, which exhibit strong adsorption due to hydrogen bonding .
- Herbicidal activity correlates with the urea group and halogen/methyl substitutions on the phenyl ring. The absence of these features in the target compound likely limits its utility in agriculture.
Chalcone Derivatives with 4-Chlorophenyl Groups
Examples : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (C2) .
Key Differences :
- Chalcones (C1, C2) exhibit cytotoxic activity due to their α,β-unsaturated ketone system, which interacts with cellular targets like microtubules or kinases.
- The 4-chlorophenyl group is common across these compounds, suggesting that halogenation enhances lipophilicity and membrane permeability. However, the dimethoxy groups in the target compound may hinder cellular uptake compared to chalcones.
Propanol Analogs with Varied Substituents
Example: 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol (CAS: 149877-41-8) .
| Property | This compound | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
|---|---|---|
| Functional Groups | Propanol, dimethoxy, 4-chlorophenyl | Propanol, dimethylamino, 2-chlorophenyl, phenyl |
| Polarity | Moderate (methoxy) | Higher (dimethylamino) |
| Potential Applications | Unknown (discontinued) | Possible CNS activity (amino alcohols often target neurotransmitters) |
Key Differences :
- This could influence solubility and biological target specificity.
- The 2-chlorophenyl substitution in the analog may alter steric effects compared to the 4-chlorophenyl group in the target compound, affecting binding to receptors or enzymes.
Biological Activity
3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its effects on various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 232.69 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with nuclear receptors, cytotoxicity against cancer cell lines, and inhibition of specific enzymes.
1. Interaction with Nuclear Receptors
Research indicates that compounds similar to this compound exhibit significant activity against a panel of nuclear receptors (NRs). For instance, studies have shown that certain derivatives can act as inverse agonists for estrogen receptor-related receptor α (ERRα), which is implicated in hormone-dependent cancers. One study reported a derivative showing 79% efficacy at 100 µM against ERRα, outperforming diethylstilbestrol (64% efficacy) at the same concentration .
2. Cytotoxicity Studies
The National Cancer Institute (NCI) conducted cytotoxicity screening of various compounds against a panel of 60 cancer cell lines. The results indicated that compounds related to this compound exhibited moderate cytotoxicity with growth inhibition rates ranging from 30% to 90% in certain cell lines . This suggests potential applications in cancer therapy.
3. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Inhibitors of this enzyme are being explored for their therapeutic potential in hormone-dependent diseases. The best inhibitor identified had an IC50 value of 336 nM, indicating promising activity for further development in treating conditions like hormone-sensitive cancers .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
